1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide 1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797563-35-9
VCID: VC5264181
InChI: InChI=1S/C20H20F3N5O/c21-20(22,23)12-24-19(29)15-5-8-27(9-6-15)17-11-18(26-13-25-17)28-10-7-14-3-1-2-4-16(14)28/h1-4,7,10-11,13,15H,5-6,8-9,12H2,(H,24,29)
SMILES: C1CN(CCC1C(=O)NCC(F)(F)F)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43
Molecular Formula: C20H20F3N5O
Molecular Weight: 403.409

1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

CAS No.: 1797563-35-9

Cat. No.: VC5264181

Molecular Formula: C20H20F3N5O

Molecular Weight: 403.409

* For research use only. Not for human or veterinary use.

1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide - 1797563-35-9

Specification

CAS No. 1797563-35-9
Molecular Formula C20H20F3N5O
Molecular Weight 403.409
IUPAC Name 1-(6-indol-1-ylpyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C20H20F3N5O/c21-20(22,23)12-24-19(29)15-5-8-27(9-6-15)17-11-18(26-13-25-17)28-10-7-14-3-1-2-4-16(14)28/h1-4,7,10-11,13,15H,5-6,8-9,12H2,(H,24,29)
Standard InChI Key URHHHLMULJETHV-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NCC(F)(F)F)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43

Introduction

Overview of the Compound

The compound 1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a complex organic molecule with structural features suggesting potential applications in medicinal chemistry. Its structure includes:

  • Indole group: A bicyclic aromatic system known for its presence in biologically active compounds.

  • Pyrimidine ring: A nitrogen-containing heterocycle commonly found in DNA bases and pharmaceuticals.

  • Trifluoroethyl group: Adds lipophilicity and metabolic stability, often enhancing drug-like properties.

  • Piperidine moiety: A six-membered nitrogen-containing ring frequently used in drug design.

Medicinal Chemistry

Compounds with indole and pyrimidine scaffolds are often explored for their pharmacological properties. The trifluoroethyl group may improve bioavailability and target specificity. Potential areas of interest include:

  • Anti-cancer agents: Pyrimidine derivatives are known to inhibit enzymes like kinases involved in cancer progression.

  • Antiviral drugs: Indole derivatives have shown activity against viruses by interfering with viral replication mechanisms.

Molecular Docking Studies

The combination of indole and pyrimidine rings suggests potential binding to protein targets through hydrogen bonding and π-stacking interactions. This makes the compound a candidate for computational studies to predict biological activity.

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques would be employed:

TechniquePurpose
NMR SpectroscopyIdentification of chemical shifts for protons (1^1H) and carbons (13^13C).
Mass Spectrometry (MS)Determination of molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Identification of functional groups based on characteristic vibrations.
X-Ray CrystallographyElucidation of the three-dimensional structure.

Synthesis Pathway

The synthesis of this compound would likely involve:

  • Formation of the pyrimidine core through condensation reactions involving amines and carbonyl compounds.

  • Attachment of the indole group via nucleophilic substitution or coupling reactions.

  • Introduction of the trifluoroethyl group using reagents like trifluoroethyl iodide.

  • Piperidine functionalization to complete the carboxamide linkage.

In Vitro Studies

To assess biological activity:

  • Cytotoxicity assays against cancer cell lines.

  • Enzyme inhibition studies (e.g., kinases or polymerases).

In Vivo Studies

Animal models could be used to evaluate pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (efficacy and toxicity).

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